molecular formula C15H12ClN5O B5828930 N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5828930
M. Wt: 313.74 g/mol
InChI Key: MMVPELIADQAOKP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group and a 1H-tetrazol-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the 1H-tetrazol-1-yl group: This can be achieved by reacting an appropriate precursor with sodium azide under acidic conditions.

    Attachment of the 4-chlorobenzyl group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide: Unique due to the presence of both 4-chlorobenzyl and 1H-tetrazol-1-yl groups.

    4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with a cyclopropyl group instead of a benzyl group.

    N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with the tetrazole group attached at a different position on the benzamide core.

Uniqueness

This compound is unique due to the specific positioning of the 4-chlorobenzyl and 1H-tetrazol-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-13-6-4-11(5-7-13)9-17-15(22)12-2-1-3-14(8-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPELIADQAOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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